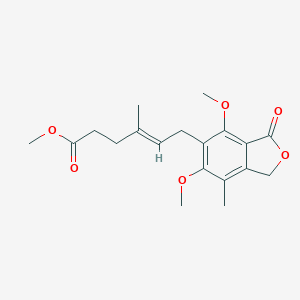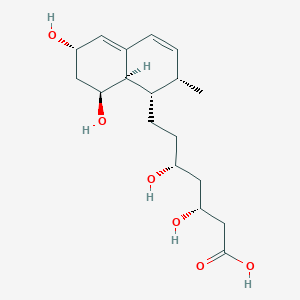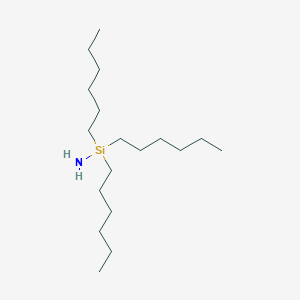
1-Cinnamoylpyrrolidine
Übersicht
Beschreibung
1-Cinnamoylpyrrolidine is an amide that has been found in P. taiwanense and has antiplatelet and DNA-cleaving activities . It inhibits arachidonic acid- or collagen-induced aggregation of isolated washed rabbit platelets . 1-Cinnamoylpyrrolidine (250 µM) cleaves DNA in a cell-free DNA strand scission assay in the presence, but not absence, of copper ions .
Molecular Structure Analysis
The molecular formula of 1-Cinnamoylpyrrolidine is C13H15NO . The formal name is (2E)-3-phenyl-1-(1-pyrrolidinyl)-2-propen-1-one . The InChi code is InChI=1S/C13H15NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2/b9-8+ .Chemical Reactions Analysis
1-Cinnamoylpyrrolidine has been found to have DNA-cleaving activities . It cleaves DNA in a cell-free DNA strand scission assay in the presence, but not absence, of copper ions .Physical And Chemical Properties Analysis
1-Cinnamoylpyrrolidine is a solid . It is soluble in acetone, chloroform, dichloromethane, DMSO, and ethyl acetate . The molecular weight is 201.3 .Wissenschaftliche Forschungsanwendungen
Antiplatelet Activity
1-Cinnamoylpyrrolidine: has been identified to possess significant antiplatelet activity . It inhibits the aggregation of platelets induced by arachidonic acid or collagen, which are crucial in the formation of blood clots. This compound could be pivotal in the development of new therapeutic agents aimed at preventing thrombosis, a condition that can lead to heart attacks and strokes .
DNA-Cleaving Agent
This compound also exhibits DNA-cleaving activities , particularly in the presence of copper ions. This property is valuable for scientific studies that require controlled cleavage of DNA strands, such as in genetic engineering and molecular biology research. The ability to cleave DNA in a cell-free environment opens up possibilities for its use in vitro experiments .
Computational Molecular Modelling
1-Cinnamoylpyrrolidine: has been the subject of computational molecular modelling studies. These studies aim to predict the activity of the compound and suggest structural modifications that could enhance its efficacy. Such research is fundamental in drug design and development, where predicting the biological activity of compounds can save valuable time and resources .
Cardiovascular Research
Given its antiplatelet properties, 1-Cinnamoylpyrrolidine is of interest in cardiovascular research. It could be used to study the mechanisms of platelet aggregation and the development of cardiovascular diseases. Moreover, it may aid in the screening of potential cardiovascular drugs .
Natural Product Synthesis
As a compound found in plants like Piper taiwanense , 1-Cinnamoylpyrrolidine is also relevant in the field of natural product synthesis. Researchers can explore its synthesis pathways to understand how such compounds are formed naturally and how they can be synthesized in the laboratory for further study .
Pharmacological Studies
The pharmacological profile of 1-Cinnamoylpyrrolidine makes it a candidate for further studies to explore its potential as a therapeutic agent. Its interaction with biological systems, such as its bioavailability, metabolism, and potential side effects, are areas of ongoing research .
Chemical Biology
In chemical biology, 1-Cinnamoylpyrrolidine can be used as a tool to study biological processes at the molecular level. Its interactions with enzymes, receptors, and other proteins can provide insights into the complex machinery of life .
Plant Chemistry
Lastly, 1-Cinnamoylpyrrolidine is significant in plant chemistry, where it can be studied for its role in plant defense mechanisms and its ecological interactions. Understanding its function in plants can lead to discoveries of new plant-derived compounds with potential applications in medicine and agriculture .
Wirkmechanismus
Target of Action
1-Cinnamoylpyrrolidine, a natural product prepared from Piper caninum, primarily targets DNA and platelets . It acts as a DNA strand scission agent and inhibits platelet aggregation induced by Platelet Activating Factor (PAF) .
Mode of Action
1-Cinnamoylpyrrolidine interacts with its targets in the following ways:
- DNA : It induces the relaxation of supercoiled pBR322 plasmid DNA .
- Platelets : It inhibits platelet aggregation induced by PAF with an IC50 of 37.3 μM .
Biochemical Pathways
It is known that it affects the structure of dna by inducing the relaxation of supercoiled dna . It also impacts the platelet aggregation pathway by inhibiting the action of PAF .
Result of Action
The molecular and cellular effects of 1-Cinnamoylpyrrolidine’s action include:
- DNA Relaxation : It induces the relaxation of supercoiled pBR322 plasmid DNA .
- Inhibition of Platelet Aggregation : It inhibits platelet aggregation induced by PAF .
Action Environment
It’s known that the dna cleaving activity of 1-cinnamoylpyrrolidine occurs in the presence of copper ions
Eigenschaften
IUPAC Name |
(E)-3-phenyl-1-pyrrolidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIGICUAXLIURX-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260488 | |
| Record name | (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cinnamoylpyrrolidine | |
CAS RN |
52438-21-8 | |
| Record name | (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52438-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the discovery of 1-Cinnamoylpyrrolidine in Piper methysticum?
A: The identification of 1-Cinnamoylpyrrolidine and 1-(m-Methoxycinnamoyl)-pyrrolidine in Piper methysticum (kava) was significant because it provided definitive proof of alkaloid presence in the plant. [] This discovery helped clarify previous debates surrounding the chemical constituents of kava and its potential pharmacological activities.
Q2: Are there other plant sources for 1-Cinnamoylpyrrolidine besides Piper methysticum?
A: While the provided research focuses on the isolation of 1-Cinnamoylpyrrolidine from Piper methysticum [], another study identifies a new amide and antioxidant constituents from Piper taiwanense. [] Further research is needed to confirm if 1-Cinnamoylpyrrolidine is also present in Piper taiwanense or other plant species.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)

![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)
![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)


![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)





